Cas no 2228900-01-2 (3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine)

3,3-Difluoro-2-[2-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound featuring a phenyl ring substituted with a trifluoromethyl group and an amine-terminated propan-1-amine chain with two fluorine atoms at the 3-position. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical applications. Its structural motif is particularly useful for modulating lipophilicity and metabolic stability in drug design. The compound’s reactivity and stability under various conditions make it a versatile intermediate for synthesizing fluorinated derivatives. Its well-defined stereochemistry and purity are critical for precise applications in pharmaceutical and specialty chemical research.
3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine structure
2228900-01-2 structure
Product Name:3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine
CAS No:2228900-01-2
MF:C10H10F5N
MW:239.185120105743
CID:6150086
PubChem ID:165854087
Update Time:2025-10-28

3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine
    • 2228900-01-2
    • EN300-1971257
    • 3,3-difluoro-2-[2-(trifluoromethyl)phenyl]propan-1-amine
    • Inchi: 1S/C10H10F5N/c11-9(12)7(5-16)6-3-1-2-4-8(6)10(13,14)15/h1-4,7,9H,5,16H2
    • InChI Key: KZAPFFSILJCKMV-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C=CC=CC=1C(F)(F)F)F

Computed Properties

  • Exact Mass: 239.07334013g/mol
  • Monoisotopic Mass: 239.07334013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

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3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine Related Literature

Additional information on 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine

Comprehensive Overview of 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine (CAS No. 2228900-01-2)

The compound 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine (CAS No. 2228900-01-2) is a fluorinated organic amine with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring multiple fluorine atoms and a phenyl ring, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and bioavailability, which are critical factors in drug discovery and development.

One of the most searched questions in the field of fluorinated compounds is: "What are the applications of fluorinated amines in modern medicine?" This compound, with its trifluoromethyl and difluoro groups, is particularly relevant to this query. Fluorinated amines are widely used in the design of CNS-active drugs, antiviral agents, and enzyme inhibitors. The presence of fluorine atoms often improves binding affinity to target proteins, making 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine a promising candidate for further study.

Another trending topic in chemical research is "sustainable synthesis of fluorinated compounds." Traditional methods for introducing fluorine into organic molecules often involve hazardous reagents or harsh conditions. However, recent advancements in catalysis and green chemistry have enabled more efficient and environmentally friendly approaches. The synthesis of 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine could benefit from these innovations, reducing waste and energy consumption while maintaining high yields.

The compound's CAS No. 2228900-01-2 is frequently searched in academic and industrial databases, reflecting its growing importance. Researchers are particularly interested in its physicochemical properties, such as melting point, solubility, and stability under various conditions. These parameters are crucial for determining its suitability in formulation development and scaling up production. Additionally, its potential as a building block for high-value pharmaceuticals has spurred interest in patent literature and commercial availability.

In the context of AI-driven drug discovery, compounds like 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine are often screened using machine learning models to predict their biological activity. This aligns with the popular search query: "How is AI transforming chemical research?" By leveraging computational tools, scientists can rapidly identify promising candidates for further experimental validation, accelerating the drug development pipeline.

Finally, the compound's role in agrochemical innovation cannot be overlooked. Fluorinated amines are key components in herbicides, fungicides, and insecticides, offering improved efficacy and environmental profiles. As the demand for sustainable agriculture grows, 3,3-difluoro-2-2-(trifluoromethyl)phenylpropan-1-amine may contribute to the next generation of crop protection agents, addressing global food security challenges.

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